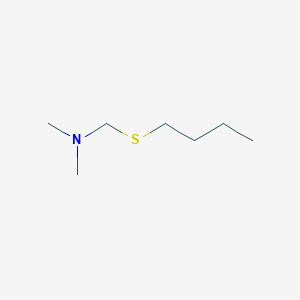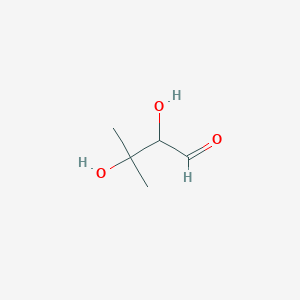
2,3-Dihydroxy-3-methylbutanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydroxy-3-methylbutanal is an organic compound that belongs to the class of aldehydes It is characterized by the presence of two hydroxyl groups and a methyl group attached to the butanal backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydroxy-3-methylbutanal can be achieved through several methods. One common approach involves the oxidation of 2,3-Dihydroxy-3-methylbutanol. This reaction typically requires an oxidizing agent such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) under controlled conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic oxidation of 2,3-Dihydroxy-3-methylbutanol using metal catalysts such as platinum or palladium. The reaction is carried out in a reactor under specific temperature and pressure conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dihydroxy-3-methylbutanal undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form 2,3-Dihydroxy-3-methylbutanoic acid using strong oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to 2,3-Dihydroxy-3-methylbutanol using reducing agents such as sodium borohydride (NaBH4).
Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Hydrochloric acid (HCl), sulfuric acid (H2SO4)
Major Products Formed:
Oxidation: 2,3-Dihydroxy-3-methylbutanoic acid
Reduction: 2,3-Dihydroxy-3-methylbutanol
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,3-Dihydroxy-3-methylbutanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in metabolic pathways and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of flavoring agents and fragrances due to its unique aroma.
Mechanism of Action
The mechanism of action of 2,3-Dihydroxy-3-methylbutanal involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. Its hydroxyl groups can form hydrogen bonds with other molecules, influencing its reactivity and interactions .
Comparison with Similar Compounds
- 2,3-Dihydroxy-3-methylbutanoic acid
- 2,3-Dihydroxy-3-methylbutanol
- 3-Hydroxy-2-methylbutanal
Comparison: 2,3-Dihydroxy-3-methylbutanal is unique due to the presence of both hydroxyl and aldehyde functional groups, which confer distinct reactivity compared to its analogs. For instance, 2,3-Dihydroxy-3-methylbutanoic acid has an additional carboxyl group, making it more acidic, while 2,3-Dihydroxy-3-methylbutanol lacks the aldehyde group, affecting its oxidation potential .
Properties
IUPAC Name |
2,3-dihydroxy-3-methylbutanal |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c1-5(2,8)4(7)3-6/h3-4,7-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDXYYBJRCIQQSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80813574 |
Source


|
| Record name | 2,3-Dihydroxy-3-methylbutanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80813574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61845-76-9 |
Source


|
| Record name | 2,3-Dihydroxy-3-methylbutanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80813574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
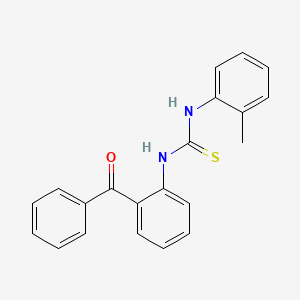
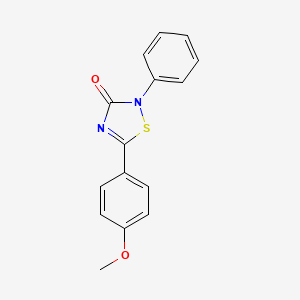
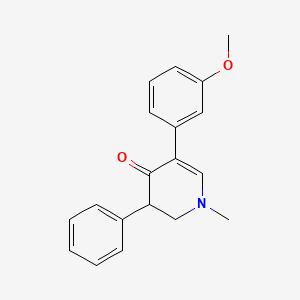
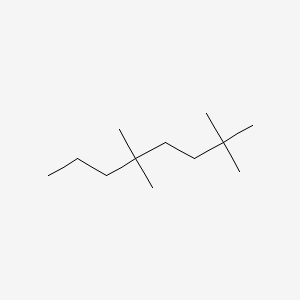

![7,7-Dimethylbicyclo[2.2.1]heptan-1-yl sulfurochloridate](/img/structure/B14544979.png)

![2-Chloro-N-[4-(1-methyl-2,5-dioxopyrrolidin-3-yl)phenyl]acetamide](/img/structure/B14544999.png)
![Benzenamine, N-[(4-ethylphenyl)methylene]-4-fluoro-](/img/structure/B14545000.png)
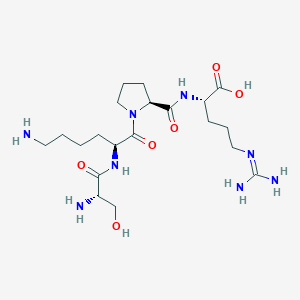
![7-[2-(Diethylamino)ethoxy]-9H-carbazol-2-OL](/img/structure/B14545014.png)
![1H-Pyrrolo[1,2-a]imidazole-7-carbonitrile, 1,5,6-trimethyl-](/img/structure/B14545021.png)
![3-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14545038.png)
